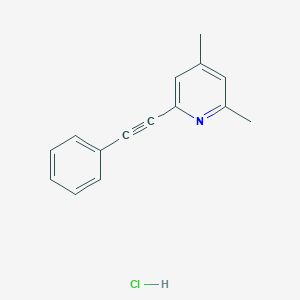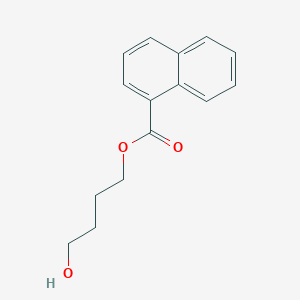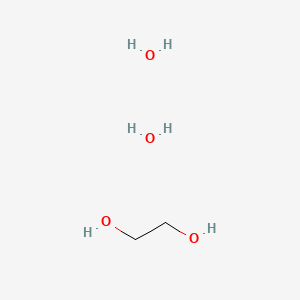
Ethylene glycol-di water
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene glycol-di water is a mixture of ethylene glycol and deionized water. . Deionized water is water that has had most of its mineral ions removed, making it highly pure. The combination of ethylene glycol and deionized water is often used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Ethylene glycol is typically synthesized from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethylene glycol according to the chemical equation: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{CH}_2\text{-OH} ] This reaction can be catalyzed by either acids or bases and can also occur at neutral pH under elevated temperatures . Industrial production methods often involve the use of catalytic processes to optimize yield and efficiency .
Analyse Des Réactions Chimiques
Ethylene glycol undergoes various chemical reactions, including:
Oxidation: Ethylene glycol can be oxidized to produce oxalic acid and carbon dioxide.
Reduction: It can be reduced to ethylene.
Substitution: In the presence of phosphorus trichloride (PX3) or thionyl chloride (SOCl2), ethylene glycol can be converted to ethylene dichloride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethylene glycol-di water mixtures are widely used in scientific research due to their unique properties:
Chemistry: Used as a solvent and in the synthesis of various chemical compounds.
Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.
Medicine: Utilized in the formulation of pharmaceuticals and as a coolant in medical devices.
Industry: Used in heat transfer fluids, antifreeze formulations, and as a component in hydraulic fluids
Mécanisme D'action
The mechanism by which ethylene glycol-di water exerts its effects is primarily through its physical and chemical properties. Ethylene glycol, being a polar solvent, strongly absorbs microwave irradiation, which can accelerate chemical reactions by thermal effects . The water component also plays a crucial role in maintaining the stability and solubility of the mixture.
Comparaison Avec Des Composés Similaires
Ethylene glycol-di water can be compared with other similar compounds such as:
Propylene glycol: Similar in physical properties but less toxic than ethylene glycol.
Diethylene glycol: Has a higher boiling point and is used in similar applications but is more toxic.
Triethylene glycol: Used as a plasticizer and in the production of polyester resins
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its balance of effectiveness and relatively lower toxicity compared to some alternatives.
Propriétés
Numéro CAS |
838101-92-1 |
|---|---|
Formule moléculaire |
C2H10O4 |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
ethane-1,2-diol;dihydrate |
InChI |
InChI=1S/C2H6O2.2H2O/c3-1-2-4;;/h3-4H,1-2H2;2*1H2 |
Clé InChI |
UXDIJKVUSXILLS-UHFFFAOYSA-N |
SMILES canonique |
C(CO)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)
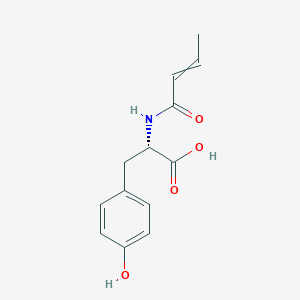
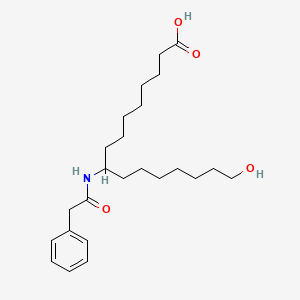
![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
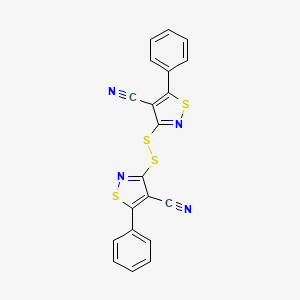
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
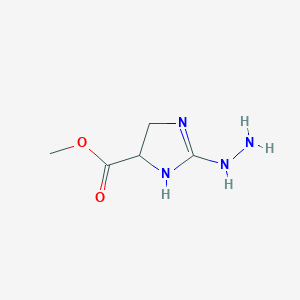
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
